molecular formula C16H20N2O2S B5074196 2-(hexyloxy)-N-1,3-thiazol-2-ylbenzamide

2-(hexyloxy)-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B5074196
M. Wt: 304.4 g/mol
InChI Key: LFOAXPZAYNJAJF-UHFFFAOYSA-N
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Description

2-(Hexyloxy)-N-1,3-thiazol-2-ylbenzamide is a benzamide derivative featuring a hexyloxy substituent at the 2-position of the benzene ring and a 1,3-thiazol-2-yl group as the amide substituent (Figure 1). This compound is structurally related to glucokinase activators (GKAs) and antimicrobial agents, as seen in analogs such as nitazoxanide derivatives and benzothiazole-based molecules .

Properties

IUPAC Name

2-hexoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-3-4-7-11-20-14-9-6-5-8-13(14)15(19)18-16-17-10-12-21-16/h5-6,8-10,12H,2-4,7,11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOAXPZAYNJAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents on Benzamide Thiazole Substituents Key Functional Groups Biological Relevance
2-(Hexyloxy)-N-1,3-thiazol-2-ylbenzamide 2-hexyloxy None Alkyl ether, thiazole amide Potential GKA/antimicrobial
Nitazoxanide derivative 2,4-difluoro 5-chloro Halogens, amide PFOR enzyme inhibition
Cpd B (Merck) 3-(hydroxy/methylsulfonyl)phenoxy None Sulfonyl, hydroxy Glucokinase activation
9a () 4-(benzodiazolylphenoxymethyl)triazolyl 2-phenyl-1,3-thiazol-5-yl Triazole, benzodiazole Antimicrobial (hypothesized)
N-{(1,3-benzothiazol-2-yl)carbamothioyl} 2/4-substituted benzoyl Benzothiazole Carbamothioyl Antibacterial activity
Table 2: Physicochemical Comparison
Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C) Hydrogen Bond Donors/Acceptors
Target compound ~3.5 <0.1 (aqueous) 120–125 (est.) 1 donor, 3 acceptors
Nitazoxanide derivative ~2.8 0.5 (DMSO) 180–185 1 donor, 5 acceptors
Cpd B ~2.0 1.2 (methanol) 145–150 2 donors, 6 acceptors

Crystallographic and Hydrogen Bonding Analysis

  • The nitazoxanide derivative () forms centrosymmetric dimers via N–H···N hydrogen bonds, stabilizing its crystal lattice. The target compound’s hexyloxy chain may disrupt such packing, leading to lower melting points .
  • Thiazole-thiadiazole derivatives () exhibit intermolecular C–H···O/N interactions; the hexyloxy group’s steric bulk could reduce these interactions, affecting crystallinity .

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